URAT1 inhibitor 7

Description

Structure

2D Structure

3D Structure

Properties

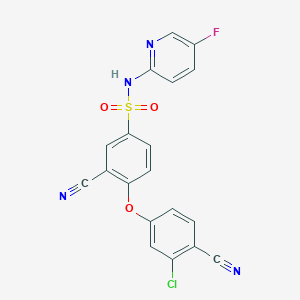

Molecular Formula |

C19H10ClFN4O3S |

|---|---|

Molecular Weight |

428.8 g/mol |

IUPAC Name |

4-(3-chloro-4-cyanophenoxy)-3-cyano-N-(5-fluoro-2-pyridinyl)benzenesulfonamide |

InChI |

InChI=1S/C19H10ClFN4O3S/c20-17-8-15(3-1-12(17)9-22)28-18-5-4-16(7-13(18)10-23)29(26,27)25-19-6-2-14(21)11-24-19/h1-8,11H,(H,24,25) |

InChI Key |

ABKCBHGHCYFDNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)S(=O)(=O)NC3=NC=C(C=C3)F)C#N)Cl)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of URAT1 Inhibitor 7 (Osthol): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of URAT1 inhibitor 7, identified as the natural product Osthol. This document details the experimental methodologies, quantitative data, and relevant biological pathways associated with this compound, offering a comprehensive resource for professionals in the field of drug discovery and development for hyperuricemia and gout.

Introduction to URAT1 and Hyperuricemia

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout, a painful inflammatory arthritis. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a crucial role in the reabsorption of uric acid in the proximal tubules of the kidneys.[1] Inhibition of URAT1 is a key therapeutic strategy to increase uric acid excretion and thereby lower serum uric acid levels.

Discovery of this compound (Osthol)

Osthol, a natural coumarin derivative, was identified as a URAT1 inhibitor through the screening of a library of crude drug extracts. Specifically, an extract from the dried mature fruit of Cnidium monnieri demonstrated significant inhibition of urate uptake in HEK293 cells transiently transfected with human URAT1 (hURAT1).[1] Subsequent isolation and characterization identified osthol as the active compound responsible for this inhibitory activity.

Synthesis and Isolation of Osthol

As a natural product, osthol is primarily obtained through extraction and purification from plant sources, most notably Cnidium monnieri. However, several total synthesis routes have also been reported.

Isolation from Cnidium monnieri

A common method for isolating osthol involves solvent extraction followed by chromatographic purification.

Experimental Protocol: Isolation and Purification of Osthol

-

Extraction: The dried and powdered fruits of Cnidium monnieri are extracted with a suitable organic solvent, such as methanol or ethanol, often using methods like maceration, soxhlet extraction, or ultrasonic-assisted extraction.[2]

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).

-

Recrystallization: Fractions containing osthol are combined, concentrated, and the resulting solid is recrystallized from a suitable solvent system (e.g., methanol/water) to yield pure osthol.

Chemical Synthesis of Osthol

The total synthesis of osthol has been achieved through various chemical strategies. One common approach involves the Pechmann condensation to form the coumarin core, followed by the introduction of the isoprenyl group. A general synthetic workflow is depicted below.

Figure 1: A generalized workflow for the chemical synthesis of osthol.

In Vitro Biological Evaluation

The inhibitory activity of osthol against URAT1 has been characterized using cell-based assays.

URAT1 Inhibition Assay

Experimental Protocol: HEK293 Cell-Based Uric Acid Uptake Assay

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. For the assay, cells are transiently transfected with a plasmid encoding human URAT1 (hURAT1) using a suitable transfection reagent. Control cells are transfected with an empty vector.

-

Uric Acid Uptake: 48 hours post-transfection, the cells are washed with a pre-warmed Krebs-Ringer buffer. The cells are then incubated with a solution containing [14C]-labeled uric acid in the presence or absence of osthol at various concentrations for a defined period (e.g., 10-30 minutes) at 37°C.

-

Cell Lysis and Scintillation Counting: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The URAT1-specific uptake is calculated by subtracting the uptake in control cells from that in hURAT1-expressing cells. The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vitro Efficacy and Mechanism of Action

Osthol has been shown to be a noncompetitive inhibitor of URAT1, with an IC50 value of 78.8 μM.[1] This suggests that osthol binds to a site on the URAT1 transporter that is distinct from the uric acid binding site, thereby inhibiting its transport activity without directly competing with the substrate.

Table 1: In Vitro URAT1 Inhibitory Activity of Osthol

| Compound | Target | Assay System | IC50 (μM) | Mechanism of Inhibition | Reference |

| Osthol | URAT1 | HEK293 cells expressing hURAT1 | 78.8 | Noncompetitive | [1] |

In Vivo Biological Evaluation

The in vivo effects of osthol have been investigated in animal models of gouty arthritis.

Monosodium Urate (MSU)-Induced Gouty Arthritis in Rats

Experimental Protocol: MSU-Induced Gouty Arthritis Model

-

Animal Model: Male Sprague-Dawley rats are used for this model.

-

Induction of Gouty Arthritis: A suspension of monosodium urate (MSU) crystals in sterile saline is injected into the intra-articular space of the ankle joint of the rats to induce an acute inflammatory response.

-

Drug Administration: Osthol is administered orally at various doses (e.g., 10, 20, 40 mg/kg) prior to or after the MSU injection. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug like colchicine.

-

Assessment of Inflammation: The degree of inflammation is assessed by measuring the paw volume or ankle diameter at different time points after MSU injection.

-

Biochemical and Histological Analysis: At the end of the experiment, blood samples can be collected to measure serum uric acid levels and inflammatory cytokine levels (e.g., IL-1β, TNF-α). The joint tissue can be collected for histological examination to assess inflammatory cell infiltration and tissue damage.

In Vivo Efficacy

In a rat model of MSU-induced gouty arthritis, oral administration of osthol at a dose of 30 mg/kg significantly reduced MSU-induced swelling.[3] Furthermore, osthol treatment led to a decrease in the levels of inflammatory cytokines such as IL-1β, IL-18, TNF-α, and IL-6 in the serum.[3]

Table 2: In Vivo Anti-inflammatory Effects of Osthol in a Rat Gout Model

| Treatment Group | Dose (mg/kg, p.o.) | Reduction in Paw Swelling | Effect on Inflammatory Cytokines | Reference |

| Osthol | 30 | Significant reduction | Decreased levels of IL-1β, IL-18, TNF-α, IL-6 | [3] |

Pharmacokinetics

The pharmacokinetic properties of osthol have been studied in rats following both intravenous and oral administration.

Table 3: Pharmacokinetic Parameters of Osthol in Rats

| Administration Route | Dose (mg/kg) | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Half-life (h) | Bioavailability (%) | Reference |

| Intravenous | 10 | - | - | - | - | - | [4] |

| Oral | 130 | 0.85 ± 0.12 | 1.0 ± 0.0 | 4.54 ± 0.68 | - | Not Reported | [5] |

| Oral (with Borneol) | 130 | 1.64 ± 0.21 | 0.75 ± 0.25 | 6.72 ± 0.95 | - | Not Reported | [6] |

Note: The available pharmacokinetic data is derived from multiple studies with different experimental conditions. A direct comparison may not be fully accurate. The study by Tsai et al. (1996) described a biphasic elimination after IV administration but did not provide specific parameter values in the abstract.[4] The oral bioavailability has not been explicitly reported in the reviewed literature.

Signaling Pathways and Logical Relationships

The inhibition of URAT1 by osthol leads to a cascade of events that ultimately reduce serum uric acid levels and alleviate gouty inflammation.

Figure 2: Signaling pathway illustrating the mechanism of action of osthol.

Conclusion

This compound, identified as osthol, is a promising natural product for the potential treatment of hyperuricemia and gout. Its discovery through screening of traditional medicines highlights the value of natural product libraries in drug discovery. While its in vitro potency against URAT1 is moderate, its demonstrated in vivo anti-inflammatory effects in a preclinical model of gout are encouraging. Further studies are warranted to optimize its pharmacokinetic properties and to fully elucidate its dose-dependent effects on serum uric acid levels in hyperuricemic animal models. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate osthol and other novel URAT1 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scialert.net [scialert.net]

- 4. Pharmacokinetics of osthole in rat plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative study of pharmacokinetics and tissue distribution of osthole in rats after oral administration of pure osthole and Libanotis buchtormensis supercritical extract. | Semantic Scholar [semanticscholar.org]

- 6. Different effects of (+)‑borneol and (‑)‑borneol on the pharmacokinetics of osthole in rats following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of URAT1 Inhibitor 7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of URAT1 inhibitor 7, a potent antagonist of the human urate transporter 1 (URAT1). URAT1 is a key regulator of serum uric acid levels, making it a prime target for the development of therapeutics for hyperuricemia and gout. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental pathways.

Core Quantitative Data

This compound has been identified as a highly potent inhibitor of human URAT1 with a reported half-maximal inhibitory concentration (IC50) of 12 nM.[1] This positions it as a significant compound in the landscape of URAT1-targeting therapeutics. To fully understand the SAR of this and related compounds, a comprehensive analysis of its analogs is required. The following table presents a summary of the inhibitory activities of this compound and other relevant compounds.

| Compound | Structure | URAT1 IC50 (nM) | CYP2C9 IC50 (µM) | Notes |

| This compound | [Structure not publicly available] | 12 | 4.2 | Potent and selective URAT1 inhibitor.[1] |

| URAT1 inhibitor 6 | [Structure not publicly available] | 35 | - | A related potent URAT1 inhibitor.[1] |

| URAT1 inhibitor 8 | [Structure not publicly available] | 1 | - | A highly potent URAT1 inhibitor.[1] |

| URAT1 inhibitor 1 | [Structure not publicly available] | 32 | - | A potent URAT1 inhibitor.[1] |

| Lesinurad | [Structure available in literature] | 7,180 | - | Approved URAT1 inhibitor, used as a reference.[2] |

| Benzbromarone | [Structure available in literature] | 280 | - | Approved URAT1 inhibitor, used as a reference.[2] |

| Dotinurad | [Structure available in literature] | 37.2 | - | A selective urate reabsorption inhibitor.[1] |

| Verinurad | [Structure available in literature] | 25 | - | An organic anion transporter URAT1 inhibitor.[1][3] |

Signaling and Experimental Pathways

To contextualize the action of this compound, it is crucial to understand the biological pathway it modulates and the experimental workflows used to characterize it.

URAT1 Signaling Pathway in Gout

The following diagram illustrates the role of URAT1 in the renal reabsorption of uric acid, a process central to the pathophysiology of gout.

Caption: URAT1 mediates uric acid reabsorption, contributing to hyperuricemia and gout.

Experimental Workflow for SAR Studies

The structure-activity relationship of URAT1 inhibitors is typically determined through a systematic process of synthesis and biological evaluation, as depicted below.

Caption: Systematic workflow for the discovery and optimization of novel URAT1 inhibitors.

Experimental Protocols

The determination of the inhibitory potency of compounds against URAT1 is a critical step in the drug discovery process. While the specific protocol for this compound is not publicly detailed, a general and widely accepted method involves a cell-based uric acid uptake assay.

URAT1 Inhibition Assay using [8-14C] Uric Acid Uptake in HEK293T Cells

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled uric acid into human embryonic kidney (HEK293T) cells that are transiently transfected with the human URAT1 transporter.

1. Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded in 24-well plates and grown to 80-90% confluency.

-

Transient transfection with a plasmid encoding human URAT1 is performed using a suitable transfection reagent according to the manufacturer's instructions. Cells are typically incubated for 24 hours post-transfection to allow for sufficient protein expression.[4]

2. Uric Acid Uptake Assay:

-

After the incubation period, the culture medium is removed, and the cells are washed with a pre-warmed uptake buffer (e.g., containing 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM monobasic potassium phosphate, 1.2 mM magnesium sulfate, 1.3 mM calcium gluconate, and 5.6 mM glucose).[4]

-

The cells are then pre-incubated for 15 minutes with the uptake buffer containing various concentrations of the test compound (e.g., this compound) or vehicle (DMSO).[4]

-

The uptake process is initiated by adding the uptake buffer containing [8-14C] uric acid (final concentration, e.g., 25 µM) and the test compound.[4]

-

The reaction is allowed to proceed for a defined period (e.g., 15 minutes) at 37°C.[4]

-

To terminate the uptake, the cells are rapidly washed three times with ice-cold phosphate-buffered saline (PBS).[4]

3. Measurement of Radioactivity and Data Analysis:

-

The cells are lysed using a lysis buffer (e.g., 0.1 M NaOH).

-

The amount of [8-14C] uric acid taken up by the cells is quantified by liquid scintillation counting of the cell lysates.

-

The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound represents a significant advancement in the development of potent and selective inhibitors of URAT1. Its low nanomolar potency highlights its potential as a therapeutic candidate for gout and hyperuricemia. Further elucidation of the complete SAR profile for this series of compounds, along with detailed in vivo efficacy and safety data, will be critical for its continued development. The methodologies and pathways described in this guide provide a framework for the ongoing research and development of novel URAT1 inhibitors.

References

- 1. abmole.com [abmole.com]

- 2. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Verinurad | OAT | TargetMol [targetmol.com]

- 4. A semi-mechanistic exposure–response model to assess the effects of verinurad, a potent URAT1 inhibitor, on serum and urine uric acid in patients with hyperuricemia-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacology and Toxicology of Verinurad: A URAT1 Inhibitor

An in-depth analysis of the public domain literature did not yield information on a specific, universally recognized molecule designated as "URAT1 inhibitor 7." This nomenclature is likely specific to a particular research publication where it was listed as compound number 7. However, to fulfill the request for a comprehensive technical guide, this document will focus on a well-characterized and potent URAT1 inhibitor, Verinurad (also known as RDEA3170) , as a representative example. This guide will adhere to the specified requirements for data presentation, experimental protocols, and visualizations for an audience of researchers, scientists, and drug development professionals.

Introduction

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the regulation of sUA. It is located on the apical membrane of proximal tubule cells in the kidney and is responsible for the reabsorption of the majority of filtered uric acid from the urine back into the bloodstream.[1][2][3] Inhibition of URAT1 is a validated therapeutic strategy to increase uric acid excretion and lower sUA levels.[3][4][5]

Verinurad has been developed as a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout.[6][7] This guide provides a detailed overview of its pharmacological and toxicological profile based on available preclinical and clinical data.

Pharmacology

Mechanism of Action

Verinurad functions by specifically targeting and inhibiting the URAT1 transporter.[3][6] By blocking URAT1, Verinurad reduces the reabsorption of uric acid in the kidneys, which leads to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.[3] Structural studies have revealed that Verinurad binds to the central cavity of URAT1, locking the transporter in an inward-facing conformation and thereby sterically hindering the passage of uric acid.[7]

Potency and Selectivity

The inhibitory activity of Verinurad and other URAT1 inhibitors is summarized in the table below.

| Compound | Target | IC50 | Inhibition Type | Species | Reference |

| Verinurad | URAT1 | 25 nM | Competitive | Human | [6][7] |

| Benzbromarone | URAT1 | 0.22 µM | Competitive | Human | [1][7] |

| Lesinurad | URAT1 | 3.36 µM | Competitive | Human | [1][8] |

| Probenecid | URAT1 | 22 µM | Competitive | Human | [1] |

| Sulfinpyrazone | URAT1 | 32 µM | Competitive | Human | [1] |

Pharmacokinetics

Detailed pharmacokinetic data for Verinurad is primarily available from clinical trial publications. The following table summarizes key pharmacokinetic parameters.

| Parameter | Value | Species | Study |

| Tmax | ~2-4 hours | Human | Phase II Clinical Trials |

| Half-life | ~12-16 hours | Human | Phase II Clinical Trials |

| Excretion | Primarily renal | Human | Phase II Clinical Trials |

Toxicology

The primary safety concerns with URAT1 inhibitors are related to potential renal and hepatic toxicity.[9][10]

-

Renal Effects : A rapid increase in urinary uric acid concentration can lead to the formation of crystals in the renal tubules, potentially causing kidney damage.[9] Newer URAT1 inhibitors are being designed to have a pharmacokinetic profile that results in a slower, more controlled rate of uric acid excretion to mitigate this risk.[9]

-

Hepatotoxicity : Benzbromarone, an older URAT1 inhibitor, has been associated with severe liver toxicity, which has limited its clinical use.[4][9] This has been attributed to the formation of reactive metabolites.[9]

Preclinical and clinical studies for Verinurad have focused on evaluating these potential toxicities. While specific quantitative toxicology data from publicly available sources is limited, clinical trials have assessed safety and tolerability, monitoring for adverse events, particularly those related to renal and liver function.[7]

Experimental Protocols

URAT1 Inhibition Assay (Cell-based)

This protocol describes a common method for assessing the inhibitory activity of a compound against the URAT1 transporter expressed in a cell line.

Objective : To determine the half-maximal inhibitory concentration (IC50) of a test compound for URAT1-mediated uric acid uptake.

Materials :

-

HEK-293 cells stably or transiently expressing human URAT1 (hURAT1).

-

[¹⁴C]-labeled uric acid.

-

Test compound (e.g., Verinurad).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Scintillation fluid and counter.

Methodology :

-

Cell Culture : Culture HEK-293 cells expressing hURAT1 in appropriate media and conditions. Seed cells in 24- or 48-well plates to achieve a confluent monolayer on the day of the assay.

-

Compound Preparation : Prepare a serial dilution of the test compound in the assay buffer.

-

Assay Procedure : a. Wash the cell monolayer with pre-warmed assay buffer. b. Pre-incubate the cells with the test compound at various concentrations for 10-15 minutes at 37°C. c. Initiate the uptake by adding the assay buffer containing [¹⁴C]-uric acid and the test compound. d. Incubate for a defined period (e.g., 5-10 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells with a suitable lysis buffer.

-

Quantification : a. Transfer the cell lysate to a scintillation vial. b. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis : a. Subtract the background radioactivity (from cells not expressing URAT1 or from wells with a known potent inhibitor). b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway

Caption: Mechanism of action of Verinurad on the URAT1 transporter.

Experimental Workflow

Caption: Workflow for a cell-based URAT1 inhibition assay.

References

- 1. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 3. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SAT0521 Lesinurad, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition | Annals of the Rheumatic Diseases [ard.bmj.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. explorationpub.com [explorationpub.com]

A Technical Guide to Preclinical Animal Models for URAT1 Inhibitor Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core preclinical animal models utilized in the research and development of URAT1 inhibitors for the treatment of hyperuricemia and gout. This document details experimental protocols, presents comparative quantitative data, and visualizes key biological pathways and experimental workflows to aid researchers in selecting and implementing the most appropriate models for their studies.

Introduction to URAT1 and Hyperuricemia

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a crucial role in uric acid homeostasis. As a key transporter in the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. Inhibition of URAT1 is therefore a primary therapeutic strategy for increasing uric acid excretion and lowering serum uric acid (sUA) levels. The development of potent and selective URAT1 inhibitors requires robust preclinical evaluation in relevant animal models that can accurately predict clinical efficacy and safety.

Chemically-Induced Hyperuricemia Models

Chemically-induced models in rodents are widely used for the initial screening and evaluation of URAT1 inhibitors due to their cost-effectiveness and the ability to rapidly induce hyperuricemia.

Potassium Oxonate-Induced Hyperuricemia

Potassium oxonate (or oteracil potassium) is a uricase inhibitor that prevents the breakdown of uric acid into the more soluble allantoin in most mammals (excluding humans and some primates). This leads to an accumulation of uric acid in the blood.

Experimental Protocol:

-

Animal Species: Male Kunming mice or Sprague-Dawley/Wistar rats are commonly used.

-

Induction: A single intraperitoneal (i.p.) injection of potassium oxonate (e.g., 250-300 mg/kg) is administered. To create a more sustained hyperuricemic state, it is often co-administered with a purine precursor like hypoxanthine or inosine (e.g., 200-500 mg/kg, i.p. or oral gavage)[1]. For chronic models, potassium oxonate can be administered daily for several days or weeks.

-

URAT1 Inhibitor Administration: Test compounds are typically administered orally (p.o.) or intraperitoneally (i.p.) prior to or shortly after the induction of hyperuricemia.

-

Sample Collection: Blood samples are collected at various time points (e.g., 1, 2, 4, 6, and 24 hours) post-induction to measure serum uric acid levels. 24-hour urine collection can also be performed to assess urinary uric acid excretion.

-

Analysis: Serum and urinary uric acid levels are quantified using methods such as HPLC or enzymatic assays.

Adenine-Induced Hyperuricemia and Nephropathy

Oral administration of adenine leads to its conversion to 2,8-dihydroxyadenine, which precipitates in the renal tubules, causing kidney damage and subsequent hyperuricemia. This model is particularly useful for studying hyperuricemia-associated nephropathy.

Experimental Protocol:

-

Animal Species: Male C57BL/6J mice or Sprague-Dawley rats.

-

Induction: Adenine is administered orally (e.g., 100-200 mg/kg) daily for several weeks (e.g., 2-4 weeks). It is often combined with a uricase inhibitor like potassium oxonate to exacerbate the hyperuricemia.

-

URAT1 Inhibitor Administration: Test compounds are administered concurrently with adenine or after the establishment of hyperuricemia.

-

Endpoints: In addition to serum and urinary uric acid levels, kidney function markers (e.g., serum creatinine, blood urea nitrogen [BUN]) and histopathological analysis of the kidneys are important endpoints.

Genetically Engineered Models

Genetically engineered mouse models offer a more refined approach to studying URAT1 function and the effects of its inhibition, overcoming some of the limitations of chemically-induced models.

Uricase (UOX) Knockout Models

Mice with a targeted deletion of the uricase gene (UOX-KO) lack the ability to metabolize uric acid to allantoin, resulting in spontaneous and sustained hyperuricemia that more closely mimics the human condition.

Experimental Protocol:

-

Animal Model: UOX-KO mice on a C57BL/6 background.

-

Experimental Design: These mice inherently exhibit high serum uric acid levels. URAT1 inhibitors are administered (e.g., daily oral gavage) for a specified period.

-

Endpoints: The primary endpoint is the reduction in serum uric acid levels. Urinary uric acid excretion and assessment of any potential renal complications are also monitored.

Humanized URAT1 (hURAT1) Knock-in Models

A significant challenge in preclinical research is the difference in affinity and transport kinetics between rodent and human URAT1. To address this, humanized URAT1 knock-in (hURAT1-KI) mouse models have been developed, where the mouse Urat1 gene is replaced with the human SLC22A12 gene. These models are highly valuable for evaluating the efficacy of URAT1 inhibitors that are specifically designed to target the human transporter.

Experimental Protocol:

-

Animal Model: hURAT1-KI mice.

-

Induction of Hyperuricemia: As these mice may not be spontaneously hyperuricemic, a challenge with a purine precursor like hypoxanthine is often required to elevate serum uric acid levels.

-

URAT1 Inhibitor Administration: The test compound is administered, and its effect on the human URAT1 transporter is directly assessed.

-

Endpoints: Measurement of serum and urinary uric acid levels to determine the uricosuric effect of the inhibitor.

Monosodium Urate (MSU) Crystal-Induced Gout Models

To study the inflammatory aspects of gout, models involving the injection of monosodium urate (MSU) crystals are employed. These models are crucial for evaluating the anti-inflammatory effects of URAT1 inhibitors, beyond their urate-lowering properties.

MSU-Induced Paw Edema/Arthritis

Experimental Protocol:

-

Animal Species: Rats or mice.

-

Induction: A suspension of MSU crystals is injected subcutaneously into the paw or intra-articularly into the knee or ankle joint.

-

Assessment of Inflammation: Paw volume or joint diameter is measured using a plethysmometer or calipers at various time points after MSU injection. Pain response can be assessed using von Frey filaments.

-

URAT1 Inhibitor Administration: Test compounds are typically administered prophylactically (before MSU injection) or therapeutically (after the onset of inflammation).

MSU-Induced Air Pouch Model

Experimental Protocol:

-

Animal Species: Mice.

-

Induction: An air pouch is created by subcutaneous injection of sterile air on the dorsum of the mouse. Several days later, a suspension of MSU crystals is injected into the pouch.

-

Assessment of Inflammation: The pouch fluid is collected to measure the infiltration of inflammatory cells (e.g., neutrophils) and the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α).

-

URAT1 Inhibitor Administration: Test compounds are administered before or after the MSU challenge.

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical studies of URAT1 inhibitors in various animal models.

Table 1: In Vitro Inhibitory Activity of URAT1 Inhibitors

| Compound | IC50 Value (µM) | In Vitro Assay System | Reference(s) |

| Benzbromarone | 0.44 - 6.878 | HEK293 cells expressing hURAT1 | [2][3][4] |

| Lesinurad | 7.3 - 75.36 | HEK-293 cells, Xenopus oocytes expressing hURAT1 | [5][6][7] |

| Dotinurad | 0.0372 | Cells expressing hURAT1 | [8] |

| Probenecid | 165 - 1643.33 | Cells expressing hURAT1, HEK 293T cells | [5][8] |

| Fisetin | 7.5 - 12.77 | Cell-based urate transport assay | [9][10] |

| Quercetin | 12.6 | Cell-based urate transport assay | [10] |

| Baicalein | 26.71 - 31.6 | HEK-293T cells overexpressing URAT1, cell-based assay | [9][11] |

| Acacetin | 57.30 | HEK-293T cells overexpressing URAT1 | [9] |

| NP023335 | 18.46 | Cell biology experiments | [2][12] |

| TN1148 | 24.64 | Cell biology experiments | [2][12] |

| TN1008 | 53.04 | Cell biology experiments | [2][12] |

| SHR4640 | 0.13 | HEK293 cells expressing hURAT1 | [3] |

| CC18002 | 1.69 | hURAT1-stably expressed HEK293 cells | [3][4] |

Table 2: Efficacy of URAT1 Inhibitors in Preclinical Hyperuricemia Models

| Animal Model | URAT1 Inhibitor | Dose | Route | % Reduction in Serum Uric Acid | Reference(s) |

| Potassium Oxonate-Induced Hyperuricemic Mice | Lesinurad | - | Oral | Significant decrease | [13] |

| Potassium Oxonate-Induced Hyperuricemic Mice | Allopurinol | 50 mg/kg/day | - | Significant decrease | [14] |

| Potassium Oxonate-Induced Hyperuricemic Rats | Benzbromarone | 25 mg/day & 50 mg/day | - | Significant decrease into normal range | [15] |

| Potassium Oxonate-Induced Hyperuricemic Mice | BDEO | 5 mg/kg | - | Significant decrease | [11] |

| Potassium Oxonate-Induced Hyperuricemic Mice | Naringenin (glycon) | 100 mg/kg | Oral | 89% | [11] |

| Cebus Monkeys | Dotinurad | 1-30 mg/kg | - | Dose-dependent decrease | [8] |

| hURAT1-KI Mice | Benzbromarone | 26 mg/kg | Oral gavage | Significant decrease | [16] |

| Hyperuricemic Mice | JNS4 | 1-4 mg/kg | - | Higher than Benzbromarone and Lesinurad | [14] |

Table 3: Comparative Pharmacokinetics of URAT1 Inhibitors in Preclinical Species

| Compound | Species | Cmax | Tmax (h) | AUC | Oral Bioavailability (%) | Reference(s) |

| Lesinurad | Healthy Males | Dose-proportional increase (5-400 mg) | ~1.0-2.5 | Dose-proportional increase (5-400 mg) | - | [17] |

| Benzbromarone | Cebus Monkeys | 20.9 µg/ml (30 mg/kg) | - | 95.2 µg・h/ml (30 mg/kg) | 36.11 | [14] |

| Dotinurad | Cebus Monkeys | 107 µg/ml (30 mg/kg) | - | 780 µg・h/ml (30 mg/kg) | - | [8] |

| JNS4 | Mice | - | - | - | 55.28 | [14] |

Visualization of Pathways and Workflows

Renal Urate Transport and URAT1 Signaling

The following diagram illustrates the key transporters involved in uric acid handling in the renal proximal tubule, highlighting the central role of URAT1 in urate reabsorption.

Caption: Key transporters in renal urate handling and the site of action for URAT1 inhibitors.

Experimental Workflow for In Vivo Screening of URAT1 Inhibitors

The following diagram outlines a typical experimental workflow for the preclinical evaluation of URAT1 inhibitors in a chemically-induced hyperuricemia model.

References

- 1. Urate Transport in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07193B [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Identification of Inhibitory Activities of Dietary Flavonoids against URAT1, a Renal Urate Re-Absorber: In Vitro Screening and Fractional Approach Focused on Rooibos Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Impact of Lesinurad and allopurinol on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reduction of Serum Uric Acid Associated with Attenuation of Renal Injury, Inflammation and Macrophages M1/M2 Ratio in Hyperuricemic Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Treatment of hyperuricemia using daily doses of 50 and 25mg of benzbromarone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacokinetics, pharmacodynamics, and safety of lesinurad, a selective uric acid reabsorption inhibitor, in healthy adult males - PMC [pmc.ncbi.nlm.nih.gov]

URAT1 Inhibitor 7: A Technical Guide for Hyperuricemia and Gout Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of URAT1 inhibitor 7 (also known as compound 10f), a potent and selective inhibitor of the human urate transporter 1 (URAT1). This document consolidates key preclinical data, experimental methodologies, and mechanistic insights to support further research and development in the fields of hyperuricemia and gout.

Introduction: The Role of URAT1 in Hyperuricemia and Gout

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in the joints.[1] The kidneys play a crucial role in maintaining uric acid homeostasis, reabsorbing approximately 90% of the filtered urate from the proximal tubule back into the bloodstream.[1] The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein responsible for this reabsorption process.[1]

Inhibition of URAT1 is a clinically validated therapeutic strategy to lower serum uric acid levels by promoting its renal excretion.[1] By blocking URAT1, inhibitors prevent the reuptake of uric acid, thereby increasing its clearance from the body. This mechanism of action forms the basis for the development of uricosuric agents for the management of hyperuricemia and gout.

This compound has emerged from a discovery program focused on identifying novel, potent, and selective URAT1 inhibitors. This guide details its pharmacological profile and the experimental procedures used for its characterization.

Pharmacological Profile of this compound

This compound is a diaryl ether heterocyclic sulfonamide that has demonstrated high inhibitory potency against human URAT1. Its preclinical data are summarized below.

Data Presentation

Table 1: In Vitro Potency and Physicochemical Properties of this compound (Compound 10f)

| Parameter | Value |

| hURAT1 IC50 | 12 nM[2] |

| cLogP | 3.5 |

| Lipophilic Efficiency (LipE) | 4.4 |

| logD (pH 7.4) | 1.3 |

Data sourced from Storer R.I., et al. MedChemComm, 2016.[2]

Table 2: In Vitro ADME and Pharmacokinetic Profile of this compound (Compound 10f)

| Parameter | Species | Value |

| Microsomal Stability (HLM) | Human | <13 µL/min/mg[2] |

| Intravenous (IV) Clearance | Rat | 13 mL/min/kg |

| Dog | 3 mL/min/kg | |

| Oral Bioavailability (F%) | Rat | 94% |

| Dog | 100% |

Data sourced from Storer R.I., et al. MedChemComm, 2016.[2]

Mechanism of Action and Signaling Pathway

This compound acts as a direct competitive inhibitor of the URAT1 transporter located on the apical membrane of renal proximal tubule cells. By binding to the transporter, it blocks the reabsorption of uric acid from the glomerular filtrate back into the blood, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.

Caption: Mechanism of action of this compound in the renal proximal tubule.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Storer et al. in MedChemComm, 2016.

In Vitro URAT1 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the human URAT1 transporter.

Cell Culture and Transfection:

-

Human embryonic kidney (HEK) 293 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are transiently transfected with a plasmid expressing the full-length human URAT1 transporter using a suitable transfection reagent.

Urate Uptake Assay:

-

Transfected cells are seeded into 96-well plates and grown to confluence.

-

On the day of the assay, the growth medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

-

Cells are pre-incubated for 10-15 minutes with varying concentrations of this compound or vehicle control in the assay buffer.

-

The uptake reaction is initiated by adding a solution containing [14C]-labeled uric acid to each well.

-

After a defined incubation period (e.g., 5-10 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Hyperuricemia Model (Potassium Oxonate-Induced)

This animal model is used to evaluate the in vivo efficacy of URAT1 inhibitors in reducing serum uric acid levels.

Animal Model Induction:

-

Male Sprague-Dawley rats or C57BL/6 mice are used for the study.

-

Hyperuricemia is induced by the administration of potassium oxonate, a uricase inhibitor. Potassium oxonate prevents the breakdown of uric acid to allantoin in rodents, leading to an accumulation of uric acid in the blood.[1][2][3]

-

A typical protocol involves intraperitoneal (i.p.) or oral (p.o.) administration of potassium oxonate at a dose of 250-300 mg/kg, approximately 1-2 hours before the administration of the test compound.

Compound Administration and Sample Collection:

-

This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally to the hyperuricemic animals at various doses.

-

A vehicle control group and a positive control group (e.g., treated with a known URAT1 inhibitor like benzbromarone) are included.

-

Blood samples are collected at specified time points (e.g., 2, 4, 6, and 24 hours) post-dose via tail vein or cardiac puncture.

-

Serum is separated by centrifugation and stored at -80°C until analysis.

Biochemical Analysis:

-

Serum uric acid levels are quantified using a commercial uric acid assay kit or by HPLC-UV.

-

The percentage reduction in serum uric acid is calculated for each treatment group relative to the vehicle-treated control group.

Experimental and Logical Workflow

The evaluation of a novel URAT1 inhibitor like compound 7 follows a structured workflow from initial screening to preclinical characterization.

References

Navigating the URAT1 Inhibitor Landscape: A Technical Guide to Intellectual Property and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The human urate transporter 1 (URAT1), a key regulator of serum uric acid levels, has emerged as a critical target in the management of hyperuricemia and gout. This has led to a dynamic and competitive intellectual property landscape, with numerous pharmaceutical and biotechnology companies vying for a foothold in this therapeutic area. This in-depth technical guide provides a comprehensive overview of the URAT1 inhibitor patent landscape, details key experimental protocols for inhibitor screening, and presents a quantitative analysis of prominent compounds, offering valuable insights for researchers and drug development professionals.

The URAT1 Signaling Pathway and its Role in Gout

URAT1, encoded by the SLC22A12 gene, is a crucial membrane transporter located on the apical membrane of renal proximal tubule cells. Its primary function is the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. In individuals with hyperuricemia, which is a precursor to gout, there is often an underexcretion of uric acid by the kidneys. By inhibiting URAT1, the reabsorption of uric acid is blocked, leading to increased urinary excretion and a subsequent reduction of serum uric acid levels. This mechanism of action forms the basis for the therapeutic efficacy of URAT1 inhibitors in treating gout.[1][2]

Caption: URAT1-mediated uric acid reabsorption and inhibitor action.

The Intellectual Property and Patent Landscape

The patent landscape for URAT1 inhibitors is characterized by a mix of established players and emerging companies, with a significant number of patents filed in recent years. Analysis of patent filings reveals key trends in drug discovery and development in this area.

Key Patent Assignees and Filing Trends

A review of the patent literature from 2005 to 2024 indicates a highly active research and development environment for URAT1 inhibitors.[3][4] The leading countries for patent filings are China, the United States, Japan, and Europe.[3][4] This geographical distribution highlights the global interest in developing novel treatments for gout and hyperuricemia.

Major pharmaceutical companies have established a strong presence in the URAT1 inhibitor space. AstraZeneca, with its development of Lesinurad, has been a dominant force.[4] Other key players with significant patent portfolios include Teijin Pharma and Fuji Yakuhin.[5] The landscape also features a number of smaller biotechnology companies and academic institutions contributing to the innovation in this field.

The timeline of patent filings shows a steady increase in the number of applications, with a notable surge in recent years. This trend reflects the growing understanding of URAT1's role in hyperuricemia and the clinical validation of this target. A significant portion of recent patents focuses on novel chemical scaffolds, combination therapies, and improved formulations of existing drugs.

Prominent URAT1 Inhibitors in the Patent Landscape

Several URAT1 inhibitors have progressed through clinical development and have been the subject of extensive patent protection. The table below summarizes key quantitative data for some of the most prominent compounds.

| Compound Name | Key Patent Assignee(s) | Development Status | Reported IC50 (μM) |

| Lesinurad | AstraZeneca / Ardea Biosciences | Approved (though discontinued in some regions) | 7.2 |

| Verinurad (RDEA3170) | AstraZeneca / Ardea Biosciences | Phase II Clinical Trials | ~0.17 |

| Dotinurad | Fuji Yakuhin | Approved in Japan | ~0.037 |

| Benzbromarone | Multiple | Generic | 0.22 - 14.3 |

| SHR4640 | Jiangsu Hengrui Medicine | Clinical Development | ~0.01 |

| LUM (Lesinurad analog) | Wu et al. | Preclinical | 3.2 |

| 1g (N-(pyridin-3-yl) sulfonamide) | Wu et al. | Preclinical | 0.032 |

Note: IC50 values can vary depending on the specific assay conditions.

Caption: Key players and drugs in the URAT1 inhibitor patent landscape.

Key Experimental Protocols for URAT1 Inhibitor Screening

The discovery and development of novel URAT1 inhibitors rely on robust and reproducible in vitro assays. The following sections provide detailed methodologies for the most commonly employed experimental protocols.

Radiolabeled Uric Acid Uptake Assay

This is the classical and most widely used method for quantifying URAT1 inhibitor activity. It directly measures the uptake of radiolabeled uric acid into cells expressing the URAT1 transporter.

Materials:

-

HEK293 cells stably or transiently expressing human URAT1 (hURAT1)

-

Control HEK293 cells (not expressing hURAT1)

-

[¹⁴C]-Uric Acid

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a custom buffer containing sodium gluconate)

-

Test compounds (potential URAT1 inhibitors)

-

Positive control inhibitor (e.g., Benzbromarone)

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail and liquid scintillation counter

Methodology:

-

Cell Culture: Culture hURAT1-expressing HEK293 cells and control cells in appropriate media until they reach a suitable confluency (typically 80-90%) in multi-well plates (e.g., 24- or 96-well).

-

Pre-incubation: Wash the cells with pre-warmed assay buffer. Then, pre-incubate the cells with the assay buffer containing various concentrations of the test compound or control inhibitor for a defined period (e.g., 10-30 minutes) at 37°C.

-

Uptake Initiation: Initiate the uptake reaction by adding the assay buffer containing a fixed concentration of [¹⁴C]-Uric Acid to each well. The final concentration of uric acid is typically around its Km value for URAT1.

-

Uptake Termination: After a specific incubation time (e.g., 5-15 minutes), terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells by adding the cell lysis buffer to each well and incubating for a sufficient time to ensure complete lysis.

-

Quantification: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the URAT1-specific uptake by subtracting the radioactivity measured in the control cells from that in the hURAT1-expressing cells. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using appropriate software.

Non-Radioactive Uric Acid Uptake Assay using LC-MS/MS

This method offers an alternative to the radiolabeled assay, avoiding the need for radioactive materials. It relies on the sensitive and specific quantification of non-radiolabeled uric acid in cell lysates by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

hURAT1-expressing HEK293 cells and control cells

-

Non-radiolabeled uric acid

-

Internal standard (e.g., ¹⁵N₂-labeled uric acid)

-

Assay Buffer

-

Test compounds and positive control

-

Cell lysis solution (e.g., 50 mM NaOH)

-

LC-MS/MS system

Methodology:

-

Cell Culture and Pre-incubation: Follow the same procedures as in the radiolabeled assay.

-

Uptake Initiation: Initiate the uptake by adding the assay buffer containing a fixed concentration of non-radiolabeled uric acid.

-

Uptake Termination and Cell Lysis: Terminate the uptake and lyse the cells as described previously.

-

Sample Preparation: To the cell lysate, add the internal standard and any necessary reagents for protein precipitation (e.g., acetonitrile). Centrifuge the samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Develop a suitable chromatographic method to separate uric acid from other cellular components and a mass spectrometry method for its quantification.

-

Data Analysis: Calculate the concentration of uric acid in each sample based on the standard curve. Determine the URAT1-specific uptake and calculate the IC50 values as in the radiolabeled assay.[6][7]

Fluorescence-Based URAT1 Inhibition Assay

This high-throughput screening-compatible method utilizes a fluorescent substrate that is transported by URAT1. Inhibition of URAT1 leads to a decrease in the intracellular accumulation of the fluorescent substrate. 6-carboxyfluorescein (6-CFL) is a commonly used fluorescent substrate for this assay.[8]

Materials:

-

hURAT1-expressing HEK293 cells

-

6-carboxyfluorescein (6-CFL)

-

Assay Buffer

-

Test compounds and positive control

-

Cell lysis buffer

-

Fluorescence microplate reader

Methodology:

-

Cell Culture: Seed hURAT1-expressing HEK293 cells in a multi-well plate suitable for fluorescence measurements (e.g., black-walled, clear-bottom 96-well plates).

-

Compound Incubation: Add various concentrations of the test compounds or a positive control to the cells in the assay buffer.

-

Substrate Addition: Add a fixed concentration of 6-CFL to all wells to initiate the uptake.

-

Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature or 37°C to allow for substrate uptake.

-

Signal Detection: After incubation, wash the cells to remove the extracellular fluorescent substrate. Lyse the cells and measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for 6-CFL.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[9]

Caption: General experimental workflow for URAT1 inhibitor screening.

Conclusion and Future Directions

The intellectual property landscape for URAT1 inhibitors is a testament to the therapeutic potential of targeting this transporter for the treatment of hyperuricemia and gout. The field is characterized by intense competition and continuous innovation, with a focus on developing more potent, selective, and safer inhibitors. The experimental protocols outlined in this guide provide the foundation for the discovery and characterization of these next-generation URAT1 inhibitors. As our understanding of the structural biology of URAT1 and its interactions with inhibitors deepens, we can anticipate the development of even more effective and personalized therapies for patients suffering from gout and other uric acid-related disorders. Future patent filings will likely focus on novel chemical entities with improved pharmacokinetic and pharmacodynamic profiles, as well as on combination therapies that target multiple pathways involved in uric acid homeostasis.

References

- 1. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. [PDF] Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods | Semantic Scholar [semanticscholar.org]

- 4. In vitro Urate Uptake Assay in URAT1-Expressing 293A Cells [bio-protocol.org]

- 5. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An LC-MS/MS- and hURAT1 cell-based approach for screening of uricosuric agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Selective URAT1 Inhibitors: A Technical Guide for Drug Development Professionals

November 2025

Executive Summary

Hyperuricemia, a precursor to the debilitating inflammatory arthritis known as gout, represents a growing global health concern. The renal urate transporter 1 (URAT1), a key protein in the reabsorption of uric acid in the kidneys, has emerged as a prime therapeutic target. This technical guide provides an in-depth review of the current landscape of selective URAT1 inhibitors, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms, preclinical and clinical data, and essential experimental protocols for evaluating these promising therapeutic agents. This guide summarizes critical quantitative data in structured tables for comparative analysis and provides detailed methodologies for key in vitro and in vivo assays. Furthermore, we present visual representations of the URAT1 signaling pathway and experimental workflows using Graphviz to facilitate a deeper understanding of the core concepts.

Introduction: The Role of URAT1 in Hyperuricemia and Gout

Gout is precipitated by the deposition of monosodium urate (MSU) crystals in joints and soft tissues, a direct consequence of sustained hyperuricemia.[1] The regulation of serum uric acid (sUA) levels is a complex interplay of production and excretion. Approximately 90% of filtered uric acid is reabsorbed in the renal proximal tubules, with URAT1 (encoded by the SLC22A12 gene) playing a predominant role in this process.[1] URAT1 is an organic anion transporter located on the apical membrane of renal proximal tubular cells that mediates the exchange of uric acid for intracellular anions.[2] Consequently, inhibiting URAT1 activity presents a highly effective strategy for increasing uric acid excretion and lowering sUA levels, thereby preventing gout flares and promoting the dissolution of tophi.[1]

The Landscape of Selective URAT1 Inhibitors

A new generation of selective URAT1 inhibitors has been developed to overcome the limitations of older uricosuric agents, which were often plagued by off-target effects and safety concerns. This section reviews the key characteristics of prominent selective URAT1 inhibitors.

Approved and Investigational Selective URAT1 Inhibitors

A number of selective URAT1 inhibitors have been approved for clinical use or are in late-stage clinical development, demonstrating the therapeutic potential of this class of drugs.

-

Lesinurad: Approved by the FDA, lesinurad inhibits both URAT1 and organic anion transporter 4 (OAT4).[3] It is indicated for the treatment of hyperuricemia associated with gout in combination with a xanthine oxidase inhibitor (XOI).[3]

-

Dotinurad: A selective URAT1 inhibitor approved in Japan, dotinurad has shown non-inferiority to febuxostat and benzbromarone in lowering sUA levels in phase 3 trials.[4][5]

-

Verinurad (RDEA3170): A potent and selective URAT1 inhibitor that has undergone extensive clinical investigation. Phase II trials have evaluated its efficacy and safety as both monotherapy and in combination with XOIs.[6][7]

-

Pozdeutinurad (AR882): A promising URAT1 inhibitor currently in Phase 3 clinical trials. Long-term data from a Phase 2 trial have shown significant and sustained reductions in sUA levels and complete resolution of tophi in some patients.[8][9][10][11][12]

Quantitative Comparison of Inhibitor Potency

The in vitro potency of selective URAT1 inhibitors is a critical determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key compounds against URAT1 and other relevant transporters.

| Compound | URAT1 IC50 | OAT1 IC50 | OAT3 IC50 | OAT4 IC50 | ABCG2 IC50 | Reference(s) |

| Lesinurad | 7.3 µM | - | - | 3.7 µM | - | [3][13] |

| 3.53 µM | - | - | 2.03 µM | - | [14] | |

| Verinurad | 25 nM | - | - | - | - | [15] |

| Dotinurad | 37.2 nM | 4.08 µM | 1.32 µmol/L | - | 4.16 µM | [15][16] |

| Benzbromarone | 0.29 µM | - | - | 3.19 µM | - | [14] |

| 0.22 µM | - | - | - | - | [17] | |

| 0.0372 µmol/L | - | - | - | - | [16] | |

| Probenecid | 30.0 µmol/L | - | - | - | - | [16] |

| URAT1 inhibitor 3 | 0.8 nM | - | - | - | - | [18] |

| URAT1 inhibitor 6 | 35 nM | - | - | - | - | [18] |

| hURAT1 inhibitor 2 | 18 nM | - | 0.73 µM (OATP1B1) | - | - | [18] |

| JNS4 | 0.80 µM | - | - | - | - | [19] |

Table 1: In Vitro Potency of Selective URAT1 Inhibitors. This table provides a comparative summary of the IC50 values of various selective URAT1 inhibitors against URAT1 and other key transporters involved in drug disposition and urate homeostasis.

Clinical Efficacy of Selective URAT1 Inhibitors

Clinical trials have demonstrated the robust efficacy of selective URAT1 inhibitors in lowering sUA levels in patients with hyperuricemia and gout. This section summarizes key findings from Phase II and Phase III studies.

Dotinurad Clinical Trial Data

| Trial Phase | Comparator | Primary Endpoint | Key Findings | Reference(s) |

| Phase 3 | Febuxostat (40 mg/day) | Proportion of patients with sUA ≤6.0 mg/dL at Week 24 | Dotinurad (4 mg/day) was superior to febuxostat (73.6% vs. 38.1%). Dotinurad (2 mg/day) was non-inferior to febuxostat at Week 12 (55.5% vs. 50.5%). | [4][20][21] |

| Phase 3 | Benzbromarone (50 mg) | Percent change in sUA from baseline to final visit | Dotinurad (2 mg) was non-inferior to benzbromarone (-45.9% vs. -43.8%). | [5] |

Table 2: Summary of Dotinurad Phase 3 Clinical Trial Results. This table highlights the primary endpoints and key efficacy findings from pivotal Phase 3 studies of dotinurad.

Verinurad Clinical Trial Data

| Trial Phase | Treatment Arms | Primary Endpoint | Key Findings | Reference(s) |

| Phase II | Verinurad (5, 10, 12.5 mg) vs. Placebo | % change in sUA from baseline at Week 12 | Significant dose-dependent reductions in sUA vs. placebo (-17.5%, -29.1%, -34.4% vs. 1.2%). | [6] |

| Phase IIa | Verinurad (2.5-20 mg) + Allopurinol (300 mg) vs. Allopurinol alone | Maximum % decrease in sUA from baseline | Dose-dependent decreases in sUA with combination therapy, superior to allopurinol alone. | [7] |

Table 3: Summary of Verinurad Phase II Clinical Trial Results. This table summarizes the key efficacy outcomes from Phase II studies of verinurad as monotherapy and in combination with allopurinol.

Pozdeutinurad Clinical Trial Data

| Trial Phase | Treatment Arms | Key Findings | Reference(s) |

| Phase 2 (up to 18 months) | Pozdeutinurad monotherapy or in combination with allopurinol | Significant and sustained reduction in sUA to <4 mg/dL. High rates of complete tophi resolution. | [8][9] |

| Phase 3 (REDUCE 1 & 2) | Pozdeutinurad (50 mg, 75 mg) vs. Placebo | Trials are fully enrolled, with data expected in 2026. Primary endpoint is reduction of sUA at month six. | [10][11][12] |

Table 4: Summary of Pozdeutinurad Clinical Trial Data. This table provides an overview of the promising long-term efficacy data from the Phase 2 trial and the status of the ongoing pivotal Phase 3 trials.

Experimental Protocols for Evaluating URAT1 Inhibitors

The preclinical and clinical development of selective URAT1 inhibitors relies on a suite of robust in vitro and in vivo assays. This section provides detailed methodologies for key experiments.

In Vitro URAT1 Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound to inhibit URAT1-mediated uric acid transport.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293T) cells are transiently or stably transfected with a plasmid expressing human URAT1 (hURAT1). A control cell line transfected with an empty vector is also maintained.

-

Cell Plating: Transfected cells are seeded into 96-well plates and cultured until they reach confluence.

-

Assay Buffer Preparation: A transport buffer (e.g., Hank's Balanced Salt Solution - HBSS) is prepared.

-

Compound Preparation: The test compound is serially diluted in the transport buffer to a range of concentrations. A positive control inhibitor (e.g., benzbromarone) and a vehicle control are also prepared.

-

Pre-incubation: The cell culture medium is removed, and the cells are washed with the transport buffer. The cells are then pre-incubated with the test compound, positive control, or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

-

Uptake Initiation: The pre-incubation solution is removed, and a transport buffer containing a mixture of unlabeled uric acid and radiolabeled [14C]-uric acid is added to initiate the uptake.

-

Uptake Termination: After a defined incubation period (e.g., 5-15 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold transport buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Hyperuricemia Models

Objective: To evaluate the in vivo efficacy of a test compound in a model of uricase inhibition-induced hyperuricemia.

Methodology:

-

Animal Model: Male Sprague-Dawley rats or Kunming mice are commonly used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Induction of Hyperuricemia: Hyperuricemia is induced by the intraperitoneal (i.p.) or oral (p.o.) administration of potassium oxonate (PO), a uricase inhibitor. A typical dose is 250-300 mg/kg.[22][23]

-

Compound Administration: The test compound, a positive control (e.g., allopurinol or benzbromarone), or vehicle is administered orally or by another appropriate route, typically one hour before or after PO administration.

-

Blood Sampling: Blood samples are collected at various time points after compound administration (e.g., 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or tail vein sampling.

-

Serum Uric Acid Measurement: Serum is separated from the blood samples, and the concentration of uric acid is determined using a commercial uric acid assay kit.

-

Data Analysis: The percentage reduction in serum uric acid levels in the treated groups is calculated relative to the hyperuricemic model group.

Objective: To assess the anti-inflammatory and analgesic effects of a test compound in a model that mimics an acute gouty flare.

Methodology:

-

Animal Model: Male C57BL/6 mice or Wistar rats are frequently used.

-

Preparation of MSU Crystals: MSU crystals are prepared by dissolving uric acid in a heated alkaline solution, followed by slow cooling and crystallization. The crystals are then washed and sterilized.

-

Induction of Gouty Arthritis: A suspension of MSU crystals in sterile saline is injected intra-articularly into the ankle or knee joint or subcutaneously into the paw of the animals.[24][25][26][27] The contralateral limb is often injected with sterile saline as a control.

-

Compound Administration: The test compound, a positive control (e.g., colchicine or a nonsteroidal anti-inflammatory drug), or vehicle is administered before or after the MSU injection, depending on the prophylactic or therapeutic study design.

-

Assessment of Inflammation:

-

Joint Swelling: The diameter or volume of the injected joint is measured at various time points using a caliper or plethysmometer.

-

Histopathology: At the end of the experiment, the joints are collected, fixed, decalcified, and processed for histological examination to assess synovial inflammation, cellular infiltration, and cartilage damage.

-

-

Assessment of Pain:

-

Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimuli are measured using von Frey filaments.

-

Thermal Hyperalgesia: Paw withdrawal latency to a thermal stimulus is assessed using a plantar test apparatus.

-

-

Data Analysis: The changes in joint swelling and pain thresholds in the treated groups are compared to the vehicle-treated MSU-injected group.

Visualizing the Core Concepts: Signaling Pathways and Workflows

To provide a clearer understanding of the underlying biology and experimental processes, the following diagrams were generated using Graphviz.

URAT1 Signaling Pathway in Renal Urate Reabsorption

Caption: URAT1-mediated urate reabsorption pathway in the renal proximal tubule.

Experimental Workflow for In Vitro URAT1 Inhibitor Screening

Caption: A typical workflow for screening selective URAT1 inhibitors in vitro.

Logical Flow of In Vivo Efficacy Evaluation in a Hyperuricemia Model

References

- 1. Urate transporter structures reveal the mechanism behind important drug target for gout | EurekAlert! [eurekalert.org]

- 2. Verinurad Plus Allopurinol for Heart Failure With Preserved Ejection Fraction: The AMETHYST Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Dotinurad Outperforms Febuxostat in Lowering Uric Acid Levels in Chinese Gout Patients: Phase 3 Trial [medicaldialogues.in]

- 5. Dotinurad versus benzbromarone in Japanese hyperuricemic patient with or without gout: a randomized, double-blind, parallel-group, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. rmdopen.bmj.com [rmdopen.bmj.com]

- 8. Arthrosi Presents Positive Long-Term Safety and Efficacy Data for Pozdeutinurad (AR882) at the European Alliance of Associations for Rheumatology (EULAR) Congress 2025 - BioSpace [biospace.com]

- 9. Arthrosi Presents Positive Long-Term Safety and Efficacy Data for Pozdeutinurad (AR882) at the European Alliance of Associations for Rheumatology (EULAR) Congress 2025 [prnewswire.com]

- 10. arthrosi.com [arthrosi.com]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. Arthrosi Therapeutics Achieves Full Enrollment of the Second Pivotal Phase 3 Trial of Pozdeutinurad (AR882) in Patients with Gout, Including Those with Tophaceous Gout [prnewswire.com]

- 13. lesinurad [drugcentral.org]

- 14. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 15. abmole.com [abmole.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Discovery of novel benzbromarone analogs with improved pharmacokinetics and benign toxicity profiles as antihyperuricemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Efficacy and Safety of Dotinurad Versus Febuxostat for the Treatment of Gout: A Randomized, Multicenter, Double-Blind, Phase 3 Trial in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ard.bmj.com [ard.bmj.com]

- 22. mdpi.com [mdpi.com]

- 23. clinexprheumatol.org [clinexprheumatol.org]

- 24. 2.5. MSU-Induced Gouty Arthritis [bio-protocol.org]

- 25. inotiv.com [inotiv.com]

- 26. Frontiers | AduCPI2 alleviates MSU-induced acute gouty arthritis in mice by inhibiting cathepsin S and the C5a-C5aR1 axis [frontiersin.org]

- 27. wuxibiology.com [wuxibiology.com]

The Dawn of a New Era in Gout Management: A Technical Guide to the Early-Stage Development of Novel URAT1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for the development of gout, a painful and debilitating inflammatory arthritis. The renal urate transporter 1 (URAT1), responsible for the majority of uric acid reabsorption in the kidneys, has emerged as a key therapeutic target. Inhibition of URAT1 promotes uric acid excretion, thereby lowering serum urate levels. This technical guide provides an in-depth overview of the core principles and methodologies involved in the early-stage development of novel URAT1 inhibitors, from initial screening to preclinical evaluation.

The Pivotal Role of URAT1 in Urate Homeostasis and Hyperuricemia

Uric acid is the final product of purine metabolism in humans. While it can act as an antioxidant, its overproduction or underexcretion leads to hyperuricemia. Approximately 90% of hyperuricemia cases are attributed to impaired renal excretion of uric acid.[1][2] URAT1, a member of the organic anion transporter (OAT) family encoded by the SLC22A12 gene, is located on the apical membrane of renal proximal tubule cells.[3] It facilitates the reabsorption of urate from the glomerular filtrate back into the bloodstream in exchange for intracellular anions like lactate and nicotinate.[4] This process is a critical determinant of plasma urate concentrations, making URAT1 a prime target for uricosuric drugs.[1][3]

The Landscape of URAT1 Inhibitors: From Broad-Spectrum to Selective Agents

The development of URAT1 inhibitors has evolved from non-selective uricosurics to highly specific agents, aiming to enhance efficacy and minimize off-target effects.

Established URAT1 Inhibitors

Older drugs like probenecid and benzbromarone have been used clinically to treat hyperuricemia.[2] However, their use is often limited by a lack of specificity, leading to potential side effects and drug-drug interactions.[2][5] Lesinurad, a more selective URAT1 inhibitor, was approved but later withdrawn from the market for commercial reasons.[6]

Novel and Emerging URAT1 Inhibitors

Recent research has focused on discovering novel URAT1 inhibitors with improved selectivity and safety profiles. These efforts have led to the identification of promising candidates, including natural products and synthetic molecules.[1][2] Some newer generation uricosurics, such as dotinurad and ruzinurad (SHR4640), have shown promising results in clinical trials.[6][7][8] The discovery of dual inhibitors targeting both URAT1 and xanthine oxidase (XOD), the enzyme responsible for uric acid production, represents an emerging and promising strategy for managing hyperuricemia.[2][9]

Quantitative Data on Novel URAT1 Inhibitors

The following tables summarize the in vitro inhibitory activities of various novel URAT1 inhibitors reported in recent literature.

Table 1: In Vitro Inhibitory Activity of Selected Natural Product-Derived URAT1 Inhibitors

| Compound | Source | IC50 (µM) | Assay System | Reference |

| Osthol | Cnidium monnieri | 78.8 | URAT1-HEK293/PDZK1 cells | [2] |

| Nootkatone | Alpinia oxyphylla | - (Significant inhibition at 1 µg/mL) | hURAT1-expressing oocytes | [2] |

Table 2: In Vitro Inhibitory Activity of Selected Synthetic URAT1 Inhibitors

| Compound | Class/Scaffold | IC50 (µM) | Ki (µM) | Assay System | Reference |

| BDEO (compound 9) | Deoxybenzoin oxime analog | - | 0.14 | URAT1-293T cells | [2] |

| 4d (compound 6) | - | - (38.2% inhibition at 100 µM) | - | - | [2] |

| Febuxostat | - | 36.1 | - | Fluorescence-based assay | [2] |

| Benzbromarone | - | 14.3 | - | Fluorescence-based assay | [2] |

| Compound 4 (Febuxostat analog) | - | 10.8 | - | - | [2] |

| RDEA3170 | - | - | - | - | [10] |

| CDER167 | RDEA3170 derivative | 2.1 | - | - | [2] |

| CC18002 | - | 1.69 | - | hURAT1-stably expressed HEK293 cells | [7][11] |

| NP023335 | - | 18.46 | - | URAT1-expressing 293T cells | [12] |

| TN1148 | - | 24.64 | - | URAT1-expressing 293T cells | [12] |

| TN1008 | - | 53.04 | - | URAT1-expressing 293T cells | [12] |

Experimental Protocols for the Evaluation of URAT1 Inhibitors

Detailed and standardized experimental protocols are crucial for the reliable evaluation of novel URAT1 inhibitors.

In Vitro URAT1 Inhibition Assay (Radiolabeled Method)

This assay directly measures the inhibition of uric acid uptake into cells expressing human URAT1.

Materials:

-

HEK293 cells transiently or stably expressing human URAT1 (hURAT1)

-

Control HEK293 cells (not expressing hURAT1)

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements

-

Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)

-

[¹⁴C]-labeled uric acid

-

Test compounds and positive control (e.g., benzbromarone)

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Cell Culture: Culture hURAT1-expressing HEK293 cells and control cells in appropriate culture medium until they reach optimal confluency in 24-well plates.[11]

-

Pre-incubation: Wash the cells with Assay Buffer. Pre-incubate the cells with various concentrations of the test compound or positive control in Assay Buffer for a defined period (e.g., 10-30 minutes) at 37°C.[11][13]

-

Uptake Initiation: Initiate the uptake reaction by adding Assay Buffer containing a fixed concentration of [¹⁴C]-uric acid (e.g., 100 µM).[13]

-

Uptake Termination: After a specific incubation time (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold Assay Buffer.[13]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the URAT1-specific uptake by subtracting the uptake in control cells from that in hURAT1-expressing cells. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro Fluorescence-Based URAT1 Inhibition Assay

This method offers a non-radioactive alternative for screening URAT1 inhibitors.[14]

Materials:

-

HEK293T cells stably expressing hURAT1

-

Fluorescent substrate (e.g., 6-carboxyfluorescein, 6-CFL)[14]

-

Assay Buffer (HBSS)

-

Test compounds and positive control

-